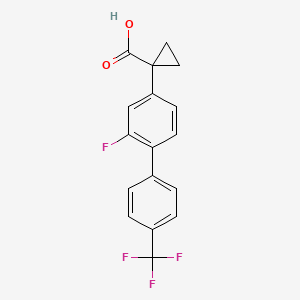
CHF-5022
描述
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclopropanation steps, as well as the use of high-pressure reactors for the carboxylation step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the biphenyl core can yield partially or fully hydrogenated biphenyl derivatives .
科学研究应用
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures but different substituents.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Fluorinated compounds: Compounds with similar fluorine and trifluoromethyl substituents but different core structures.
Uniqueness
Cyclopropanecarboxylic acid, 1-(2-fluoro-4’-(trifluoromethyl)(1,1’-biphenyl)-4-yl)- is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a biphenyl structure with fluorine and trifluoromethyl substituents. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
749269-77-0 |
|---|---|
分子式 |
C17H12F4O2 |
分子量 |
324.27 g/mol |
IUPAC 名称 |
1-[3-fluoro-4-[4-(trifluoromethyl)phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12F4O2/c18-14-9-12(16(7-8-16)15(22)23)5-6-13(14)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,23) |
InChI 键 |
STSYUQWYKFKDNG-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
规范 SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CHF-5022; CHF 5022; CHF5022; UNII-JO8EVV007Q; CHEMBL196246; CHF-5022; JO8EVV007Q; SCHEMBL1373506; BDBM50172463. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
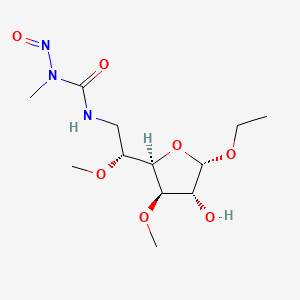

![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
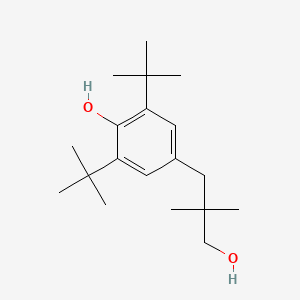
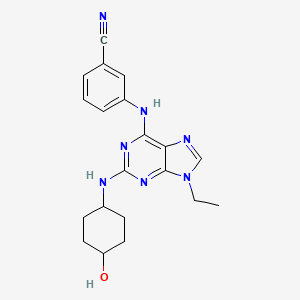
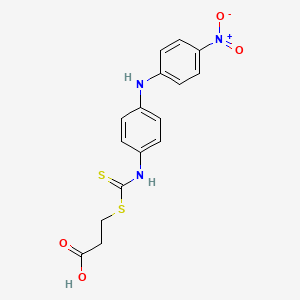
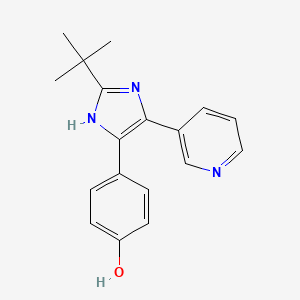
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)
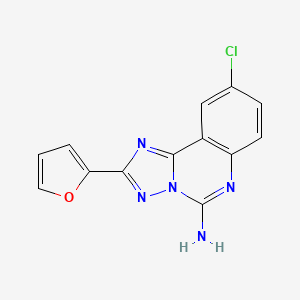
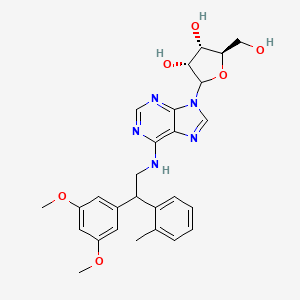
![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)

